molecular formula C10H14BrN B8016936 3-Bromo-2-methyl-N-propylaniline

3-Bromo-2-methyl-N-propylaniline

Cat. No.: B8016936
M. Wt: 228.13 g/mol
InChI Key: DYYQACNIJYWARH-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-N-propylaniline is a substituted aniline derivative featuring a bromine atom at the 3-position, a methyl group at the 2-position, and an N-propyl group attached to the nitrogen atom. For instance, 3-bromo-2-methylaniline (CAS 55289-36-6) is a key precursor in synthesizing derivatives like carboxamides via nucleophilic substitution reactions .

Properties

IUPAC Name

3-bromo-2-methyl-N-propylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-3-7-12-10-6-4-5-9(11)8(10)2/h4-6,12H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYQACNIJYWARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=CC=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-N-propylaniline typically involves multiple steps:

    Reduction: Conversion of the nitro group to an amine.

    Bromination: Introduction of the bromine atom to the benzene ring.

    Alkylation: Attachment of the propyl group to the amine.

A common synthetic route might involve the nitration of toluene to form nitrotoluene, followed by reduction to form toluidine. Bromination of toluidine yields 3-bromo-2-methylaniline, which can then be alkylated with propylamine to form the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-N-propylaniline can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrogen-substituted derivatives.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

3-Bromo-2-methyl-N-propylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-N-propylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and amine groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Bromo-2-methyl-N-propylaniline with positional isomers and functionally analogous bromoanilines, based on data from the evidence:

Compound Molecular Formula Substituent Positions Key Properties Applications/Reactivity
This compound C₁₀H₁₄BrN Br (3), CH₃ (2), N-propyl (N) Likely higher lipophilicity vs. non-alkylated analogs; steric hindrance at N Potential intermediate in drug synthesis (inferred from )
3-Bromo-2-methylaniline C₇H₈BrN Br (3), CH₃ (2) Mp: Not reported; >97% purity (HPLC); priced at JPY 14,000/25g Precursor for carboxamide derivatives (e.g., reaction with 2-chloronicotinic acid )
3-Bromo-4-methylaniline C₇H₈BrN Br (3), CH₃ (4) Mp: 27–30°C; priced at JPY 5,400/5g Used in organic synthesis; positional isomer effects reactivity and crystal packing
3-Bromo-5-methylaniline C₇H₈BrN Br (3), CH₃ (5) >93% purity (HPLC); priced at JPY 11,000/25g Steric and electronic effects differ due to para-substitution
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide C₁₃H₁₂BrN₂O₂ Br (3), CH₃ (2), carboxamide (N) Near-planar conformation (dihedral angle: 8.38°); forms hydrogen-bonded dimers Demonstrates tautomerism; used in crystallography studies
3-Bromo-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]aniline C₁₆H₁₈BrN₂ Br (3), imine substituent (N) MW: 107.33466 (discrepancy noted); CAS: 13862-16-3 Likely used in coordination chemistry or as a ligand

Research Findings and Structural Insights

  • Tautomerism and Stability : The carboxamide derivative of 3-bromo-2-methylaniline exists in a keto-amine tautomeric form rather than the hydroxy-pyridine form, as confirmed by crystallography . This tautomeric preference is critical for designing stable pharmaceutical intermediates.
  • Steric vs.

Biological Activity

3-Bromo-2-methyl-N-propylaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H16BrN
  • Molecular Weight : 255.17 g/mol
  • IUPAC Name : this compound

The presence of the bromine atom and the propyl group significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Receptor Interaction : It can bind to various receptors, modulating their activity and influencing cellular responses.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

Case Studies and Experimental Data

Recent studies have explored the pharmacokinetics and toxicity profiles of this compound:

  • Pharmacokinetics : In vivo studies indicated a half-life of approximately 15 minutes when administered intraperitoneally, suggesting rapid metabolism and elimination from the body .
  • Toxicity Assessment : In a study involving healthy CD-1 mice, administration at a dose of 50 mg/kg showed no significant weight loss or adverse blood count changes, indicating a favorable safety profile .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Activity
3-BromoanilineC6H6BrNKnown for its antibacterial properties
N-PropylanilineC10H14NExhibits moderate cytotoxicity
2-Methyl-N-propylanilineC11H15NPotentially neuroprotective effects

This table illustrates how variations in molecular structure can influence biological activity.

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